molecular formula C10H8N6 B5576434 5-(1H-imidazol-1-yl)-1-phenyl-1H-1,2,3,4-tetraazole

5-(1H-imidazol-1-yl)-1-phenyl-1H-1,2,3,4-tetraazole

Cat. No.: B5576434
M. Wt: 212.21 g/mol
InChI Key: PDTZRSISYPNVNM-UHFFFAOYSA-N
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Description

5-(1H-imidazol-1-yl)-1-phenyl-1H-1,2,3,4-tetraazole is a heterocyclic compound that features both an imidazole and a tetraazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-imidazol-1-yl)-1-phenyl-1H-1,2,3,4-tetraazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of imidazole derivatives with phenyl-substituted hydrazines, followed by cyclization to form the tetraazole ring . The reaction conditions often include the use of catalysts such as nickel or rhodium, and the process may require specific temperatures and solvents to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-(1H-imidazol-1-yl)-1-phenyl-1H-1,2,3,4-tetraazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds .

Scientific Research Applications

5-(1H-imidazol-1-yl)-1-phenyl-1H-1,2,3,4-tetraazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1H-imidazol-1-yl)-1-phenyl-1H-1,2,3,4-tetraazole involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 5-(1H-imidazol-1-yl)-1-phenyl-1H-1,2,3,4-tetraazole is unique due to its combination of imidazole and tetraazole rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for a broader range of applications and interactions compared to its simpler counterparts .

Properties

IUPAC Name

5-imidazol-1-yl-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6/c1-2-4-9(5-3-1)16-10(12-13-14-16)15-7-6-11-8-15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTZRSISYPNVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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